![molecular formula C18H18N2O4S B2687594 4-methoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 903366-90-5](/img/structure/B2687594.png)
4-methoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-methoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide” is a complex organic molecule. It contains a pyrroloquinoline core, which is a structure found in many biologically active compounds . The methoxy and benzenesulfonamide groups attached to this core could potentially influence its physical properties and biological activities.
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the benzenesulfonamide group might participate in substitution reactions, while the pyrroloquinoline core might undergo ring-opening or ring-closing reactions .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has shown that derivatives of benzenesulfonamide, including structures similar to 4-methoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide, exhibit promising in vitro cytotoxic activities against cancer cells. Compounds with a quinoline and benzenesulfonamide scaffold have been evaluated for their anticancer potential, indicating significant cytotoxicity against various cancer cell lines, including Ehrlich ascites carcinoma cells. This highlights the potential of such compounds in the development of new cancer therapies (Ghorab et al., 2007), (Żołnowska et al., 2018).
Radioprotective Agents
The synthesis of novel quinoline derivatives, which include the benzenesulfonamide moiety, has been directed towards discovering compounds with radioprotective properties. Such compounds have shown promising results in protecting against γ-irradiation in mice, suggesting their potential in mitigating radiation-induced damage in medical and emergency scenarios (Ghorab et al., 2008).
Antimicrobial Activity
Compounds featuring the benzenesulfonamide group have been synthesized and evaluated for their antimicrobial efficacy. Research in this area has led to the identification of new molecules that display high activity against Gram-positive bacteria, indicating the utility of these compounds in developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).
Molecular Synthesis and Characterization
There has been significant interest in the synthesis of complex molecular structures using benzenesulfonamide derivatives. Research has focused on creating novel compounds that could serve as precursors for further chemical transformations or as scaffolds for pharmaceutical development. This includes the synthesis of 3H-pyrrolo[2,3-c]quinoline derivatives from 4-formylquinolines, demonstrating the versatility of these compounds in synthetic organic chemistry (Molina et al., 1993).
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-methoxy-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-24-15-3-5-16(6-4-15)25(22,23)19-14-10-12-2-7-17(21)20-9-8-13(11-14)18(12)20/h3-6,10-11,19H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTVFCZZUINUNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2687512.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2687516.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2687518.png)
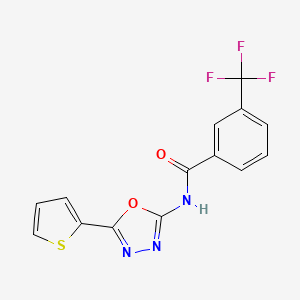
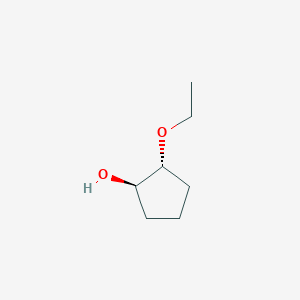
![Methyl 4-{[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]sulfonyl}benzoate](/img/structure/B2687526.png)
![1-[4-(3-Bromobenzenesulfonyl)piperazin-1-yl]-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2687527.png)
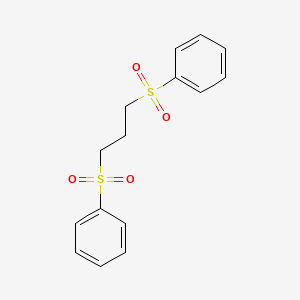

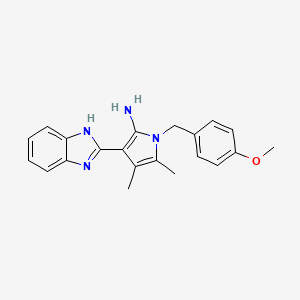
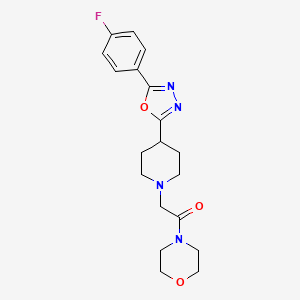
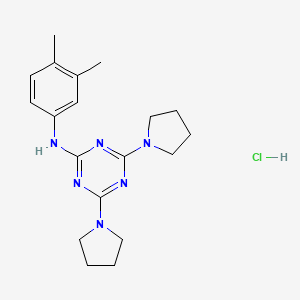
![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2687533.png)